molecular formula C23H20ClN3O2S2 B2977320 N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261008-90-5

N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2977320
CAS No.: 1261008-90-5
M. Wt: 470
InChI Key: MBWCESVQMZGKQM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Conformation

The compounds related to N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been structurally characterized, revealing folded conformations around the methylene C atom. These molecules exhibit a non-planar structure between the phenyl ring and the pyrimidine ring, with intramolecular N—H⋯N hydrogen bonds stabilizing the folded conformation (Subasri et al., 2016). Vibrational spectroscopic signatures obtained through Raman and Fourier transform infrared spectroscopy, compared with ab initio calculations, have provided insights into the stereo-electronic interactions leading to stability, confirmed by natural bond orbital analysis (Jenepha Mary et al., 2022).

Antitumor and Antimicrobial Applications

Several studies have synthesized analogues and derivatives of thieno[2,3-d]pyrimidine, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), suggesting potential applications in cancer treatment (Gangjee et al., 2008). Antimicrobial activities have also been observed, with compounds showing significant antibacterial and antifungal effects comparable to standard drugs, indicating potential for treatment of microbial infections (Hossan et al., 2012).

Molecular Docking and Pharmacokinetic Analysis

Molecular docking studies have been conducted to evaluate the interaction of related molecules with biological targets. These studies offer insight into the potential efficacy of these compounds as antiviral agents, particularly against SARS-CoV-2, by examining binding energies and interactions with protease sites (Mary et al., 2020). Pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to predict the drug-likeness and therapeutic potential of these compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-14-7-8-19(15(2)11-14)27-22(29)21-18(9-10-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-17(16)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWCESVQMZGKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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